Azetidine-2,4-dicarboxylic acid

mGlu2 Agonist cAMP Inhibition Enantioselectivity

Procure the conformationally rigid mGlu5a agonist (2R,4R)-(+)-Azetidine-2,4-dicarboxylic acid (t-ADA). Unlike flexible agonists (1S,3R-ACPD), its unique scaffold ensures selective activation of Group I mGluRs (mGlu5a > mGlu1a) without confounding NMDA or Group III activity. Critical for isolating mGlu5a signaling in LTP, excitotoxicity, and PI hydrolysis assays. This optically pure (2R,4R)-enantiomer is essential for reproducible, pathway-specific research.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 161596-63-0
Cat. No. B069984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2,4-dicarboxylic acid
CAS161596-63-0
SynonymsAD-2,4-DC
azetidine-2,4-dicarboxylic acid
azetidine-2,4-dicarboxylic acid, (cis)-isomer
trans-azetidine-2,4-dicarboxylic acid
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(NC1C(=O)O)C(=O)O
InChIInChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1
InChIKeyJMVIGOFRIJJUAW-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-2,4-dicarboxylic Acid (CAS 161596-63-0): Procurement Guide for Conformationally Restricted mGluR Agonists in Neuroscience Research


Azetidine-2,4-dicarboxylic acid (ADA), specifically the trans-isomer t-ADA (CAS 161596-63-0 refers to the (2R,4R)-(+)-enantiomer), is a conformationally restricted, rigid analog of the neurotransmitter L-glutamate [1]. This structural rigidity enforces a specific spatial orientation of the carboxyl and amino groups, which dictates its unique pharmacological profile as a preferential agonist at Group I metabotropic glutamate receptors (mGluRs), particularly mGlu5a, with distinct enantioselective activity at mGlu2 and a lack of activity at Group III mGluRs or direct NMDA receptor modulation [1][2]. It serves as a critical tool compound for dissecting mGluR subtype contributions to synaptic plasticity, excitotoxicity, and behavior, and is also employed as a chiral intermediate in asymmetric synthesis [3].

Why Generic mGluR Agonists Cannot Substitute for Azetidine-2,4-dicarboxylic Acid in Key Experimental Paradigms


While several compounds target metabotropic glutamate receptors, generic substitution is scientifically unsound due to the unique conformational constraint of azetidine-2,4-dicarboxylic acid. Unlike the more flexible, broad-spectrum agonist 1S,3R-ACPD, t-ADA exhibits a distinct rank order of potency (mGlu5a > mGlu1a) with no effect on Group III mGluRs (mGlu4a) or direct NMDA receptor agonism [1]. This contrasts sharply with other Group I agonists like DHPG, which may have different downstream coupling efficiencies, and with rigid analogs like cis-ADA, which is an NMDA receptor modulator rather than an mGluR agonist [2]. Even the enantiomer (2R,4R)-ADA is inactive at mGlu2 receptors, where (2S,4S)-ADA shows weak agonism, demonstrating that stereochemistry dictates receptor engagement in a way that achiral or less constrained alternatives cannot replicate [3]. Consequently, substituting t-ADA with another 'mGluR agonist' will introduce confounding variables in studies of LTP, excitotoxicity, or synaptic signaling [1][3].

Quantitative Differentiation of Azetidine-2,4-dicarboxylic Acid: Head-to-Head Evidence Against Key Comparators


Enantioselective mGlu2 Receptor Agonism: (2S,4S)-ADA vs. (1S,3R)-ACPD

At human mGlu2 receptors, (2S,4S)-azetidine-2,4-dicarboxylic acid acts as a weak agonist, while its enantiomer (2R,4R)-ADA is completely inactive. A direct comparison shows (2S,4S)-ADA (500 µM) inhibited forskolin-stimulated cAMP accumulation by 33 ± 3%, whereas the broad-spectrum mGluR agonist (1S,3R)-ACPD (100 µM) produced a 66 ± 5% inhibition [1]. This demonstrates enantioselectivity and a distinct efficacy profile.

mGlu2 Agonist cAMP Inhibition Enantioselectivity

Preferential Group I mGluR Agonism: t-ADA Shows ~6-Fold Selectivity for mGlu5a over mGlu1a

In cell lines expressing individual mGluR subtypes, t-ADA stimulated phosphoinositide hydrolysis with an EC50 of 32.2 ± 8.3 µM at mGlu5a, compared to 189.4 ± 6.4 µM at mGlu1a, indicating a nearly 6-fold selectivity for mGlu5a over mGlu1a [1]. In contrast, the Group I agonist DHPG shows a different rank order of potency.

mGlu5 Agonist Group I mGluR Phosphoinositide Hydrolysis

Potentiation of Excitotoxicity: t-ADA vs. DHPG in NMDA-Induced Neuronal Death

In murine cortical cultures, addition of the Group I mGluR agonists t-ADA or dihydroxyphenylglycine (DHPG) both potentiated NMDA-induced neuronal death, confirming a functional Group I mGluR-mediated effect. This contrasts with Group I antagonists like AIDA or non-selective antagonists like MCPG, which reduced NMDA- and kainate-induced death [1]. The effect was consistent between the two Group I agonists, validating t-ADA as a functional tool.

Excitotoxicity NMDA Receptor Neuroprotection

In Vivo Modulation of Long-Term Potentiation (LTP): t-ADA Prolongs Weak Tetanus-Induced LTP

Intracerebroventricular injection of t-ADA (20 mM in 5 µL) in freely moving rats prolonged LTP induced by weak tetanization in the dentate gyrus, an effect not observed with strong tetanus-induced LTP alone [1]. Critically, this facilitation was not mediated by direct NMDA receptor activation, as patch-clamp experiments showed no facilitation of NMDA (500 µM) currents by 50-500 µM t-ADA [1]. In contrast, the antagonist MCPG attenuated LTP, demonstrating opposing functional roles.

Long-Term Potentiation Synaptic Plasticity Dentate Gyrus

Potent Stimulation of Phosphoinositide Hydrolysis in Native Tissue: t-ADA EC50 = 1.2 µM in Hippocampal Slices

In hippocampal slices from 8-day-old rats, t-ADA maximally increased inositol phosphate formation at 10 µM with an EC50 of 1.2 µM, demonstrating potent activation of phospholipase C-coupled mGluRs in native tissue [1]. This is notably more potent than its EC50 at recombinant mGlu5a (32.2 µM) [2], likely reflecting receptor reserve or synergistic activation of multiple Group I subtypes in a native environment.

Phospholipase C Inositol Phosphate Native Tissue Activity

Recommended Application Scenarios for Azetidine-2,4-dicarboxylic Acid (CAS 161596-63-0) Based on Quantitative Differentiation


Dissecting mGlu5a vs. mGlu1a Contributions to Synaptic Plasticity

Employ t-ADA to preferentially activate mGlu5a (EC50 = 32.2 µM) over mGlu1a (EC50 = 189.4 µM) in hippocampal slice LTP experiments, allowing for the isolation of mGlu5a-dependent signaling pathways [1]. The compound's ability to prolong weak tetanus-induced LTP without directly facilitating NMDA currents makes it ideal for studying the mGluR-dependent component of plasticity [1]. Use (2R,4R)-ADA as a negative control for Group II mGluR effects [2].

Investigating Group I mGluR-Mediated Excitotoxicity in Neurodegeneration Models

Utilize t-ADA as a tool to potentiate NMDA-induced excitotoxicity in cortical cultures, a model relevant to stroke and neurodegenerative diseases [3]. Given its ~6-fold selectivity for mGlu5a, t-ADA can help determine whether mGlu5a or mGlu1a is the primary driver of excitotoxic enhancement when compared to non-selective Group I agonists like DHPG.

Studying Phospholipase C-Dependent Signaling in Native Brain Tissue

Apply t-ADA to hippocampal slices to stimulate phosphoinositide hydrolysis with high potency (EC50 = 1.2 µM), making it a robust activator of Group I mGluR-coupled phospholipase C in native preparations [4]. This scenario is particularly valuable for pharmacological profiling of mGluR antagonists and for mapping receptor coupling in different brain regions.

Asymmetric Synthesis and Chiral Auxiliary Development

Leverage the optically pure (2R,4R)-(+)-enantiomer (CAS 161596-63-0) as a chiral building block for the synthesis of complex azetidine-containing molecules, using established methodologies with (S)-1-phenylethylamine as a chiral auxiliary [5]. The rigid azetidine scaffold provides conformational control in the design of novel bioactive compounds or catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidine-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.